molecular formula C20H35N B12667994 2,4-Bis(1,1-dimethylpropyl)benzenebutylamine CAS No. 85204-25-7

2,4-Bis(1,1-dimethylpropyl)benzenebutylamine

Cat. No.: B12667994
CAS No.: 85204-25-7
M. Wt: 289.5 g/mol
InChI Key: LWEXYTVNVZEEEJ-UHFFFAOYSA-N
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Description

2,4-Bis(1,1-dimethylpropyl)benzenebutylamine is an organic compound with the molecular formula C20H35N It is known for its unique structure, which includes two 1,1-dimethylpropyl groups attached to a benzene ring, along with a butylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(1,1-dimethylpropyl)benzenebutylamine typically involves the alkylation of a benzene derivative with 1,1-dimethylpropyl groups, followed by the introduction of a butylamine group. The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process. For example, the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent can be effective in promoting the desired reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities of the compound for research and commercial applications. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is essential to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(1,1-dimethylpropyl)benzenebutylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2,4-Bis(1,1-dimethylpropyl)benzenebutylamine has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Bis(1,1-dimethylpropyl)benzenebutylamine involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Bis(1,1-dimethylpropyl)phenol
  • 2,4-Bis(1,1-dimethylpropyl)benzene
  • 2,4-Bis(1,1-dimethylpropyl)benzenemethanol

Uniqueness

2,4-Bis(1,1-dimethylpropyl)benzenebutylamine is unique due to the presence of both 1,1-dimethylpropyl groups and a butylamine group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

85204-25-7

Molecular Formula

C20H35N

Molecular Weight

289.5 g/mol

IUPAC Name

4-[2,4-bis(2-methylbutan-2-yl)phenyl]butan-1-amine

InChI

InChI=1S/C20H35N/c1-7-19(3,4)17-13-12-16(11-9-10-14-21)18(15-17)20(5,6)8-2/h12-13,15H,7-11,14,21H2,1-6H3

InChI Key

LWEXYTVNVZEEEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)CCCCN)C(C)(C)CC

Origin of Product

United States

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